molecular formula C18H16O4 B11838574 3-(2,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one CAS No. 89839-31-6

3-(2,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11838574
CAS No.: 89839-31-6
M. Wt: 296.3 g/mol
InChI Key: QFBKOQAEMNUEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one is an organic compound belonging to the class of chromen-4-ones. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 2,4-dimethoxyphenyl group and a methyl group. Chromen-4-ones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-4-one core with a 2,4-dimethoxyphenyl group and a methyl group makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89839-31-6

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-methylchromen-4-one

InChI

InChI=1S/C18H16O4/c1-11-17(13-9-8-12(20-2)10-16(13)21-3)18(19)14-6-4-5-7-15(14)22-11/h4-10H,1-3H3

InChI Key

QFBKOQAEMNUEIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.